molecular formula C12H21NO4 B559538 D-threonine CAS No. 632-20-2

D-threonine

Cat. No. B559538
CAS RN: 632-20-2
M. Wt: 119.12 g/mol
InChI Key: QJEQJDJFJWWURK-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-threonine is a type of organic compound known as D-alpha-amino acids. These are alpha amino acids which have the D-configuration of the alpha-carbon atom . It is sweet and toxic in nature . It acts as an inhibitor of L-threonine dehydratase .


Synthesis Analysis

D-threonine aldolase is an enzyme that belongs to the glycine-dependent aldolases. It catalyzes the reversible aldol reaction of glycine and acetaldehyde to give D-threonine . A putative D-threonine aldolase gene from Delftia sp. RIT313 was cloned and expressed in Escherichia coli BL21 (DE3) for the synthesis of D-threonine .


Molecular Structure Analysis

The molecular formula of D-threonine is C4H9NO3 . The average molecular weight is 119.1192 and the monoisotopic mass is 119.058243159 .


Chemical Reactions Analysis

Threonine aldolases catalyze the pyridoxal phosphate (PLP) dependent cleavage of threonine into glycine and acetaldehyde . This plays a major role in the degradation of this amino acid .


Physical And Chemical Properties Analysis

D-threonine is a solid substance that can be crystallized, forming needle-like crystals . It has a melting point of 88-89 °C . The density of D-threonine is 1.3±0.1 g/cm3 .

Scientific Research Applications

  • Asymmetric Synthesis in Proteins : D-threonine is used in asymmetric synthesis processes, particularly in methyl specifically labeled L-Threonine, which aids in NMR studies of high molecular weight proteins (Ayala et al., 2020).

  • Nutritional Studies : Research on threonine, including its D-form, contributes to understanding dietary requirements in humans. For example, studies using the indicator amino acid oxidation method have revised the threonine requirement in men (Wilson et al., 2000).

  • Animal Nutrition and Milk Production : D-threonine plays a role in animal nutrition. Studies have shown that phenylalanine and threonine oligopeptides affect milk protein synthesis in bovine mammary epithelial cells (Zhou et al., 2015).

  • Infant Nutrition : Research on formula-fed preterm pigs has highlighted the importance of threonine in intestinal protein and mucin synthesis, which is crucial for preventing conditions like necrotizing enterocolitis (Puiman et al., 2011).

  • Physiological Functions Beyond Nutrition : D-threonine is important for various physiological functions in animals, including modulation of nutritional metabolism, macromolecular biosynthesis, and gut homeostasis (Tang et al., 2021).

  • Microbial Fermentation : Metabolic engineering of microbes like Escherichia coli and Corynebacterium glutamicum for L-threonine production is a significant application. These studies involve genetic modifications to enhance microbial production of threonine for industrial purposes (Dong et al., 2011).

  • Biocatalytic Applications : D-threonine is utilized in biocatalysis, particularly in the production of pharmaceutical drugs. The synthesis of pure D-threonine involves processes like kinetic resolution and enzymatic reactions (Han & Shin, 2015).

  • Enzymatic Characterization : The enzyme D-threonine aldolase, which breaks down D-threonine into glycine and acetaldehyde, has been characterized in various bacteria, revealing insights into its structure and function (Kataoka et al., 1997).

Safety And Hazards

D-threonine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

D-threonine has potential therapeutic applications. For instance, protein kinase D (PKD), a family of serine-threonine kinases, has been implicated in multiple pivotal cellular processes and pathological conditions. PKD dysregulation is associated with several diseases, including cancer, inflammation, and obesity . Therefore, the development of small-molecule inhibitors targeting PKD, such as D-threonine, could be a promising future direction .

properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859087
Record name D-Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name D-Threonine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14056
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DL-Threonine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

D-threonine

CAS RN

632-20-2, 80-68-2, 24830-94-2, 144-98-9
Record name D-Threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threonine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threonine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Allo-DL-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THREONINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6FYY47DD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-threonine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
D-threonine
Reactant of Route 3
Reactant of Route 3
D-threonine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
D-threonine
Reactant of Route 5
D-threonine
Reactant of Route 6
Reactant of Route 6
D-threonine

Citations

For This Compound
3,810
Citations
DHG Crout, MVM Gregorio, US Müller… - European Journal …, 1980 - search.ebscohost.com
… , and has a D-threonine dehydratase which is induced by D-threonine, and high levels of the other isoleucine biosynthetic enzymes [19, 20]. This strain converts D-threonine into L-…
Number of citations: 23 search.ebscohost.com
JQ Liu, M Odani, T Dairi, N Itoh, S Shimizu… - Applied microbiology …, 1999 - Springer
… The specific activities toward D-threonine of … D-threonine are 32.1 U/mg and 8.4 mM, respectively (Liu et al. 1998a). D-threo-MTPS is a better substrate for the enzyme than D-threonine. …
Number of citations: 51 link.springer.com
Q Chen, X Chen, Y Cui, J Ren, W Lu, J Feng… - Catalysis Science & …, 2017 - pubs.rsc.org
… D-Threonine aldolase is an enzyme belonging to the glycine-dependent aldolases, and it … to give D-threonine and/or D-allo-threonine. In this study, a putative D-threonine aldolase gene …
Number of citations: 22 pubs.rsc.org
H Misono, Y Shinagawa, S Nagata… - Agricultural and …, 1987 - Taylor & Francis
… When D-threonine was incubated with the enzyme in the … The reaction occurred only in the presence of D-threonine and … not catalyze the deamination of D-threonine, although D-amino …
Number of citations: 11 www.tandfonline.com
M Kataoka, M Ikemi, T Morikawa… - European journal of …, 1997 - Wiley Online Library
… D-Threonine aldolase is an enzyme that catalyzes the cleavage of D-threonine into glycine and … Unlike other pyridoxal-P enzymes, D-threonine aldolase also requires a divalent cation …
Number of citations: 61 febs.onlinelibrary.wiley.com
H Misono, I Kato, K Packdibamrung… - Applied and …, 1993 - Am Soc Microbiol
… does not act on D-threonine (1, 3, 16, 23, 27). We investigated the distribution of D-threonine … We describe here the purification and characterization of D-threonine dehydrogenase from …
Number of citations: 18 journals.asm.org
SL Goldberg, A Goswami, Z Guo, Y Chan… - … Process Research & …, 2015 - ACS Publications
… the structure of d-threonine and could be synthesized by a d-threonine aldolase (D-TA)-… -α-amino acid 1 by a recombinant d-threonine aldolase-catalyzed aldol addition of glycine and …
Number of citations: 32 pubs.acs.org
JQ Liu, M Odani, T Yasuoka, T Dairi, N Itoh… - Applied microbiology …, 2000 - Springer
… )-dependent low-specificity Dthreonine aldolase was cloned from … that of D-threonine aldolase from gram-positive bacteria Ar- … The recombinant low-specificity D-threonine aldolase was …
Number of citations: 77 link.springer.com
HE Umbarger, B Brown - Journal of Bacteriology, 1956 - Am Soc Microbiol
… and D-serine form a firmer complex with the cofactor than do the enzyme and D-threonine. … lessactivity against D-threonine. A comparison between D-serine and D-threonine activities …
Number of citations: 35 journals.asm.org
ED Huseman, SD Townsend - Tetrahedron letters, 2021 - Elsevier
… Finally, we would derive 24 from d-threonine (5) via adaption … Synthesis of thioglycoside 22 started from d-threonine (5). … 22 in 10 steps from d-threonine. This work featured the gram …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.